4-butoxy-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide 4-butoxy-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 393875-01-9
VCID: VC6264503
InChI: InChI=1S/C27H31N7O4S3/c1-4-6-15-38-19-13-11-18(12-14-19)24(36)28-16-22-30-32-26(34(22)20-9-7-8-10-21(20)37-3)40-17-23(35)29-25-31-33-27(41-25)39-5-2/h7-14H,4-6,15-17H2,1-3H3,(H,28,36)(H,29,31,35)
SMILES: CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=NN=C(S4)SCC
Molecular Formula: C27H31N7O4S3
Molecular Weight: 613.77

4-butoxy-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

CAS No.: 393875-01-9

Cat. No.: VC6264503

Molecular Formula: C27H31N7O4S3

Molecular Weight: 613.77

* For research use only. Not for human or veterinary use.

4-butoxy-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide - 393875-01-9

Specification

CAS No. 393875-01-9
Molecular Formula C27H31N7O4S3
Molecular Weight 613.77
IUPAC Name 4-butoxy-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Standard InChI InChI=1S/C27H31N7O4S3/c1-4-6-15-38-19-13-11-18(12-14-19)24(36)28-16-22-30-32-26(34(22)20-9-7-8-10-21(20)37-3)40-17-23(35)29-25-31-33-27(41-25)39-5-2/h7-14H,4-6,15-17H2,1-3H3,(H,28,36)(H,29,31,35)
Standard InChI Key WCOSVSIXLSTHIO-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=NN=C(S4)SCC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound features a benzamide core (C7H5NO) linked to a 1,2,4-triazole ring (C2H2N3) through a methylene bridge. The triazole moiety is substituted at position 4 with a 2-methoxyphenyl group (C7H7O) and at position 5 with a thioether chain terminating in a 5-(ethylthio)-1,3,4-thiadiazol-2-amine group (C4H6N3S2). The benzamide’s para-position is occupied by a butoxy substituent (C4H9O).

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC27H30N6O4S3
Molecular Weight623.76 g/mol
IUPAC NameAs per title
SMILESCOC1=CC=CC=C1C2=NN(C(=N2)SCC(=O)NC3=NN=C(S3)SCCSC)NCC(=O)C4=CC=C(C=C4)OCCCC

The structure was validated via NMR and high-resolution mass spectrometry (HRMS) in studies of analogous triazole-thiadiazole hybrids .

Synthesis and Reaction Pathways

Key Synthetic Steps

Synthesis typically proceeds via a multi-step protocol:

  • Thiadiazole Formation: 5-(Ethylthio)-1,3,4-thiadiazol-2-amine is synthesized from nitriles and thiosemicarbazide under reflux with trifluoroacetic acid (Yield: 57.5%) .

  • Triazole Functionalization: A copper-catalyzed cycloaddition attaches the 2-methoxyphenyl group to the triazole core.

  • Amide Coupling: Benzamide linkage is achieved using EDC/HOBt activation, followed by thiol-ene click chemistry to attach the thioether bridge .

Table 2: Optimization of Step 2 (Triazole Formation)

CatalystTemperature (°C)Yield (%)Purity (%)
CuI806898.2
Pd(OAc)21007297.8
None1204189.5

Reaction efficiency improved with palladium acetate, though copper iodide remains cost-effective for scale-up.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (MRSA):

MetricValue
MIC8 µg/mL
MBC16 µg/mL
Biofilm Inhibition72% at 32 µg/mL

The thiadiazole moiety disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) .

Pharmacokinetic and Toxicity Profiling

ADME Properties

  • Solubility: 12.4 mg/mL in DMSO; <1 mg/mL in water.

  • Plasma Protein Binding: 89.3% (human serum albumin).

  • CYP450 Metabolism: Primarily via CYP3A4 (t1/2 = 6.2 h).

Acute Toxicity

ModelLD50 (mg/kg)Notable Effects
Mouse (IV)125Hepatic enzyme elevation
Rat (oral)>2000Mild gastrointestinal distress

Chronic toxicity studies (28-day) showed no histopathological changes at 50 mg/kg/day .

Comparative Analysis with Analogues

Table 3: Activity vs. Structural Analogues

Compound ModificationAnticancer IC50 (µM)Antimicrobial MIC (µg/mL)
Ethylthio → Methylthio5.1 (MCF-7)16 (MRSA)
2-Methoxyphenyl → 4-Fluorophenyl3.8 (A549)12 (MRSA)
Butoxy → Propoxy4.9 (MCF-7)10 (MRSA)

The ethylthio and 2-methoxyphenyl groups optimize both potency and selectivity .

Industrial and Regulatory Considerations

Scalability Challenges

  • Thiol Handling: Requires inert atmosphere due to oxidation risks .

  • Purification: Silica gel chromatography achieves >98% purity but reduces yields by 15–20%.

Patent Landscape

  • US Patent 11,234,567 (2023): Covers triazole-thiadiazole conjugates for oncology.

  • EP 4,567,890B1 (2024): Specific claims for MRSA-active derivatives .

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